molecular formula C18H23N B13736152 4-Methyl-1,1-diphenylpentan-2-amine

4-Methyl-1,1-diphenylpentan-2-amine

Cat. No.: B13736152
M. Wt: 253.4 g/mol
InChI Key: ICJINWKVCCYYQW-UHFFFAOYSA-N
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Description

4-Methyl-1,1-diphenylpentan-2-amine is a branched aliphatic amine featuring a pentan-2-amine backbone substituted with a methyl group at the 4-position and two phenyl groups at the 1-position. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic rings and steric hindrance from the bulky substituents. Such compounds are often employed in medicinal chemistry as intermediates for drug candidates, particularly those targeting the central nervous system (CNS), where lipophilicity aids blood-brain barrier penetration .

Properties

IUPAC Name

4-methyl-1,1-diphenylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-14(2)13-17(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJINWKVCCYYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,1-diphenylpentan-2-amine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of a suitable intermediate, such as 4-Methyl-1,1-diphenylpentan-2-one, through a Friedel-Crafts alkylation reaction.

    Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the intermediate ketone to the amine.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,1-diphenylpentan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

4-Methyl-1,1-diphenylpentan-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1,1-diphenylpentan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl groups may engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 4-Methyl-1,1-diphenylpentan-2-amine but differ in substituent patterns or backbone length:

Compound Name Molecular Formula Substituents Key Features
This compound C₁₈H₂₁N 1,1-Diphenyl, 4-methyl High lipophilicity, steric hindrance, potential CNS activity
4-Methylpentan-2-amine (1,3-Dimethylbutylamine) C₆H₁₅N No phenyl groups Simpler structure, lower molecular weight, higher volatility
1-(4-Ethylphenyl)-4-methylpentan-1-amine C₁₄H₂₃N 4-Ethylphenyl at C1, 4-methyl Reduced steric bulk compared to diphenyl; ethyl group may alter metabolism
4-Methoxy-4-methylpentan-1-amine hydrochloride C₇H₁₆ClNO 4-Methoxy, 4-methyl, amine at C1 Electron-withdrawing methoxy group reduces basicity; hydrochloride salt enhances solubility

Physicochemical Properties

  • Lipophilicity : The diphenyl substituents in this compound significantly increase logP (estimated >4), compared to 4-Methylpentan-2-amine (logP ~1.5) .
  • Basicity : The amine group in the target compound is less basic (pKa ~9–10) than 4-Methoxy-4-methylpentan-1-amine (pKa ~8.5), where the methoxy group destabilizes the protonated form .
  • Solubility : Diphenyl substitution reduces water solubility (<0.1 mg/mL), whereas 4-Methylpentan-2-amine is more soluble (~10 mg/mL) due to the absence of aromatic rings .

Research Findings and Data Gaps

  • Analytical Challenges : The steric bulk of diphenyl groups complicates chromatographic analysis. Methods like UHPLC-QqTOF-MS (as used in for wine nucleophiles) could improve detection .
  • Toxicity and Safety: No direct data exist for the target compound. However, structurally similar amines (e.g., 4-Methoxy-4-methylpentan-1-amine) show moderate toxicity in animal models (LD₅₀ ~200 mg/kg in rats) .

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